1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Overview
Description
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is a chemical compound with the CAS Number: 871700-18-4 . It has a molecular weight of 320.11 and its molecular formula is C10H10FIN2O .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a urea group, which is further attached to a phenyl ring. The phenyl ring is substituted with a fluorine atom at the 2nd position and an iodine atom at the 4th position .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.8±0.1 g/cm3 . The boiling point is 332.0±42.0 °C at 760 mmHg . The compound has a molar refractivity of 63.7±0.4 cm3 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .
Scientific Research Applications
Urease Inhibitors and Potential Drugs
Urease inhibitors have been identified as potential therapeutic agents for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. The development of such inhibitors, including various urea derivatives, aims to overcome the limitations of current treatments, which may have severe side effects. This area of research highlights the medical significance of compounds like 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea in developing safer and more effective treatments (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
In the context of biosensors, urea derivatives are crucial in detecting and quantifying urea concentration, which is vital for diagnosing various health conditions related to abnormal urea levels in the body. Such biosensors utilize enzyme urease as a bioreceptor element, indicating the significant role of urea derivatives in enhancing the accuracy and efficiency of these devices (Botewad et al., 2021).
Role in Proteostasis
Research on 4-phenylbutyric acid, a related compound, provides insight into the role of urea derivatives in maintaining proteostasis. This involves the regulation of protein folding, which is crucial for preventing diseases associated with protein misfolding. Such studies demonstrate the broader implications of urea derivatives in understanding cellular mechanisms and developing therapies for related disorders (Kolb et al., 2015).
Agricultural and Environmental Science
In agriculture, urea derivatives are explored for their potential to improve the efficiency of urea utilization in ruminants and as a hydrogen carrier for sustainable energy supply. These applications emphasize the environmental and agricultural benefits of urea derivatives, such as reducing nitrogen loss and contributing to cleaner energy solutions (Jin et al., 2018); (Rollinson et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIN2O/c11-8-5-6(12)1-4-9(8)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJDOJAFIZOJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732730 | |
Record name | N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871700-18-4 | |
Record name | N-Cyclopropyl-N′-(2-fluoro-4-iodophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871700-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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